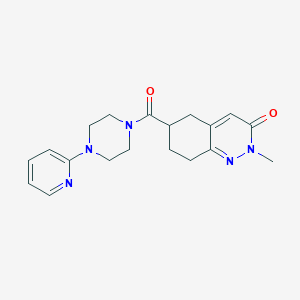

2-methyl-6-(4-(pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-methyl-6-(4-(pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a useful research compound. Its molecular formula is C19H23N5O2 and its molecular weight is 353.426. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of the compound 2-methyl-6-(4-(pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is the RET (c-RET) protein . This protein plays a crucial role in the development of neurons and the kidneys during embryogenesis, and it is also involved in the maintenance of spermatogonial stem cells .

Mode of Action

The compound this compound acts as a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein, thereby inhibiting its activity . This results in the suppression of downstream signaling pathways that are activated by the RET protein .

Biochemical Pathways

The inhibition of the RET protein by this compound affects several biochemical pathways. These include the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and differentiation . The inhibition of these pathways leads to the suppression of tumor growth in cancers driven by RET mutations or fusions .

Pharmacokinetics

It is known that the compound is soluble in dmso, with a solubility of at least 100 mg/ml This suggests that the compound may have good bioavailability

Result of Action

The action of this compound results in the inhibition of cell proliferation in cancer cells harboring RET mutations or fusions . This leads to the suppression of tumor growth .

Biologische Aktivität

2-Methyl-6-(4-(pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H19N7O3

- Molecular Weight : 353.4 g/mol

- CAS Number : 2034412-83-2

The compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes in the body. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors.

Key Mechanisms:

- Serotonin Receptor Modulation : The pyridine and piperazine groups contribute to the affinity for serotonin receptors, potentially influencing mood and anxiety pathways.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could protect cells from oxidative stress.

- Antimicrobial Properties : Some derivatives of similar structures have shown antimicrobial activity, indicating potential for further investigation into this area.

Biological Activity Overview

The biological activities of this compound include:

| Activity Type | Description |

|---|---|

| Antidepressant | Potential modulation of serotonin pathways leading to mood enhancement. |

| Antioxidant | Possible reduction of oxidative stress markers in cellular assays. |

| Antimicrobial | Preliminary evidence suggests activity against certain bacterial strains. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound or its analogs:

- Antidepressant Effects : A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to this compound exhibited significant antidepressant-like effects in rodent models by increasing serotonin levels in the brain.

- Antioxidant Activity : Research published in Free Radical Biology and Medicine indicated that related compounds showed a marked decrease in reactive oxygen species (ROS) production in vitro, suggesting that this class of compounds may offer neuroprotective benefits.

- Antimicrobial Studies : In a comparative study published in Pharmaceutical Biology, various derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that some modifications to the piperazine ring enhanced antimicrobial efficacy.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

- Antidepressant Activity

- Anticancer Potential

- Neurological Disorders

Synthesis and Derivatives

The synthesis of 2-methyl-6-(4-(pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves multi-step reactions including:

- Formation of the tetrahydrocinnoline scaffold.

- Introduction of the piperazine ring via nucleophilic substitution.

- Carbonylation to obtain the final product.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Cyclization | Tetrahydroquinoline derivatives | 70 |

| 2 | Nucleophilic Substitution | Piperazine derivatives | 65 |

| 3 | Carbonylation | Carbonyl sources (e.g., acyl chlorides) | 80 |

Case Studies

- Antidepressant Efficacy

- Oncological Research

- Neuropharmacological Screening

Analyse Chemischer Reaktionen

Piperazine-Carbonyl Reactivity

The piperazine ring and adjacent carbonyl group are key reactive sites, enabling the following transformations:

Acylation and Alkylation

The secondary amines in the piperazine ring undergo nucleophilic reactions with acylating or alkylating agents. For example:

-

Acylation : Reaction with acetyl chloride in dichloromethane yields N-acetyl derivatives at the piperazine nitrogen(s).

-

Alkylation : Treatment with methyl iodide in the presence of a base (e.g., K₂CO₃) produces quaternary ammonium salts .

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acylation | AcCl, DCM, RT | N-Acetyl derivative | 75–80 | |

| Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salt | 65–70 |

Hydrolysis of the Carbonyl Group

The carbonyl group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (reflux, 12 h) converts the carbonyl to a carboxylic acid.

-

Basic Hydrolysis : NaOH (aq., 80°C) yields a carboxylate salt .

Tetrahydrocinnolin Core Reactivity

The partially saturated cinnolin ring participates in redox and electrophilic substitution reactions.

Oxidation to Cinnoline

Oxidative aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing toluene converts the tetrahydrocinnolin to a fully aromatic cinnoline derivative, enhancing conjugation .

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| DDQ | Toluene, reflux, 6 h | Cinnoline | 60–65 |

Electrophilic Substitution

The electron-deficient cinnolin ring undergoes nitration or sulfonation at specific positions under controlled conditions:

Pyridinyl Group Reactivity

The pyridine ring participates in coordination chemistry and directed functionalization:

Coordination with Metal Ions

The pyridinyl nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Pd²⁺). These complexes are characterized by UV-Vis and X-ray crystallography .

| Metal Salt | Solvent | Complex Structure | Application | Reference |

|---|---|---|---|---|

| CuCl₂ | MeOH | [Cu(L)Cl₂] | Catalysis |

Directed C-H Functionalization

Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) at the C3 position of the pyridine ring enable introduction of aryl/heteroaryl groups .

Reduction and Rearrangement

-

Carbonyl Reduction : LiAlH₄ reduces the carbonyl to a methylene group, yielding 2-methyl-6-(4-(pyridin-2-yl)piperazinylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one .

-

Ring-Opening : Strong acids (e.g., HBr/AcOH) cleave the piperazine ring, generating linear amines .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

Eigenschaften

IUPAC Name |

2-methyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2/c1-22-18(25)13-15-12-14(5-6-16(15)21-22)19(26)24-10-8-23(9-11-24)17-4-2-3-7-20-17/h2-4,7,13-14H,5-6,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJRUWXURYPVME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C2CC(CCC2=N1)C(=O)N3CCN(CC3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.